molecular formula C11H20NO4+ B14573522 1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium CAS No. 61533-00-4

1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium

Cat. No.: B14573522
CAS No.: 61533-00-4
M. Wt: 230.28 g/mol
InChI Key: DPNDBWUDHUQOIY-UHFFFAOYSA-N
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Description

1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium is a quaternary ammonium compound that features a piperidine ring substituted with two 2-methoxy-2-oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium typically involves the reaction of piperidine with 2-methoxy-2-oxoethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-2-oxoethyl)pyridinium
  • 1-Ethyl-1-(2-methoxy-2-oxoethyl)piperidinium
  • Pyrrolidine derivatives

Uniqueness

1,1-Bis(2-methoxy-2-oxoethyl)piperidin-1-ium is unique due to its dual substitution on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61533-00-4

Molecular Formula

C11H20NO4+

Molecular Weight

230.28 g/mol

IUPAC Name

methyl 2-[1-(2-methoxy-2-oxoethyl)piperidin-1-ium-1-yl]acetate

InChI

InChI=1S/C11H20NO4/c1-15-10(13)8-12(9-11(14)16-2)6-4-3-5-7-12/h3-9H2,1-2H3/q+1

InChI Key

DPNDBWUDHUQOIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[N+]1(CCCCC1)CC(=O)OC

Origin of Product

United States

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